1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol is a chemical compound characterized by its unique molecular structure, which includes a piperazine moiety attached to a pyridine ring. The molecular formula of this compound is , and its molecular weight is approximately 235.33 g/mol. The compound features a propanol group that contributes to its solubility and reactivity in various chemical environments. Its structure can be represented using the SMILES notation: CCC(O)c1cnc(N2CCNCC2)c(C)c1 .
The reactivity of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol can be attributed to the presence of functional groups such as the hydroxyl (-OH) group and the piperazine ring. Typical reactions include:
Research on the biological activity of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol indicates potential pharmacological properties. Compounds containing piperazine and pyridine structures are often investigated for their activity as:
Specific studies and assays would be required to quantify these effects and establish therapeutic potential.
The synthesis of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol typically involves multi-step organic reactions, including:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The applications of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol span several fields:
Interaction studies involving 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol focus on its binding affinity to various biological targets, including receptors and enzymes. Techniques such as:
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol. Key examples include:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-ol | 1355222-58-0 | Methyl substitution at position 2 | |
| 1-(5-Methyl-6-(piperazin-1-y)pyridin-3-y)propan -1 -ol | 1355172 -12 -1 | Methyl substitution at position 5 | |
| 6-(Piperazin -1 -YL)pyridin -3 -amine | 24253241 | Lacks propanol group |
Uniqueness: The presence of a propanol group distinguishes 1-(6-(Piperazin -1 -YL)pyridin -3 -y)propan -1 -ol from other similar compounds, potentially enhancing its solubility and biological activity.
This detailed examination highlights the significance of 1-(6-(Piperazin -1 -YL)pyridin -3 -y)propan -1 -ol within medicinal chemistry and its potential for further research and application.